4-Styrylpyridine hydrochloride, (Z)-
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Overview
Description
4-Styrylpyridine hydrochloride, (Z)- is a chemical compound with the molecular formula C13H11NClH It is a derivative of styrylpyridine, characterized by the presence of a styryl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-styrylpyridine hydrochloride, (Z)- typically involves the reaction of 4-styrylpyridine with hydrochloric acid. One common method includes dissolving 4-styrylpyridine in acetonitrile and adding hydrochloric acid to the solution. The mixture is then stirred at elevated temperatures, usually around 60-70°C, for a specified period, leading to the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-styrylpyridine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Styrylpyridine hydrochloride, (Z)- undergoes various chemical reactions, including:
Photocyclodimerization: This reaction involves the formation of cyclobutane derivatives through [2 + 2] cycloaddition under UV irradiation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Photocyclodimerization: Typically conducted in methanol with the addition of hydrochloric acid to accelerate the reaction.
Substitution Reactions: Common reagents include alkyl halides and bases, with reactions carried out in polar solvents like acetonitrile.
Major Products:
Scientific Research Applications
4-Styrylpyridine hydrochloride, (Z)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-styrylpyridine hydrochloride, (Z)- involves its interaction with molecular targets through various pathways:
Photocyclodimerization: The compound undergoes [2 + 2] cycloaddition under UV light, forming cyclobutane derivatives through cation-π interactions.
Substitution Reactions: The pyridine ring’s electron-withdrawing nature facilitates nucleophilic attack, leading to the formation of substituted products.
Comparison with Similar Compounds
2-Styrylpyridine: Similar in structure but differs in the position of the styryl group on the pyridine ring.
4-(m-Cyanostyryl)pyridine: Contains a cyano group on the phenyl ring, affecting its electronic properties.
Uniqueness: 4-Styrylpyridine hydrochloride, (Z)- is unique due to its specific photochemical behavior and the ability to form distinct cyclobutane derivatives under UV irradiation . Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple research domains.
Properties
CAS No. |
19149-60-1 |
---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
InChI Key |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
Origin of Product |
United States |
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